Cas no 2229128-18-9 (4,4-difluoro-1-(2-methoxy-6-methylphenyl)cyclohexan-1-amine)

4,4-Difluoro-1-(2-methoxy-6-methylphenyl)cyclohexan-1-amine is a fluorinated cyclohexylamine derivative featuring a substituted phenyl ring, which enhances its structural versatility for synthetic applications. The presence of difluoro substituents at the 4-position of the cyclohexane ring imparts increased metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. The methoxy and methyl groups on the aromatic ring further contribute to its electronic and steric properties, facilitating selective functionalization. This compound is particularly useful in the development of bioactive molecules, offering a balance of reactivity and stability for advanced chemical synthesis. Its well-defined structure ensures reproducibility in research applications.
4,4-difluoro-1-(2-methoxy-6-methylphenyl)cyclohexan-1-amine structure
2229128-18-9 structure
Product Name:4,4-difluoro-1-(2-methoxy-6-methylphenyl)cyclohexan-1-amine
CAS No:2229128-18-9
MF:C14H19F2NO
MW:255.303570985794
CID:6244896
PubChem ID:165968571
Update Time:2025-05-23

4,4-difluoro-1-(2-methoxy-6-methylphenyl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4,4-difluoro-1-(2-methoxy-6-methylphenyl)cyclohexan-1-amine
    • 2229128-18-9
    • EN300-1956052
    • Inchi: 1S/C14H19F2NO/c1-10-4-3-5-11(18-2)12(10)13(17)6-8-14(15,16)9-7-13/h3-5H,6-9,17H2,1-2H3
    • InChI Key: AVYJMAOROFEZMY-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C2C(=CC=CC=2C)OC)(CC1)N)F

Computed Properties

  • Exact Mass: 255.14347055g/mol
  • Monoisotopic Mass: 255.14347055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.2Ų

4,4-difluoro-1-(2-methoxy-6-methylphenyl)cyclohexan-1-amine Pricemore >>

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Additional information on 4,4-difluoro-1-(2-methoxy-6-methylphenyl)cyclohexan-1-amine

4,4-Difluoro-1-(2-Methoxy-6-Methylphenyl)Cyclohexan-1-Amine: A Comprehensive Overview

4,4-Difluoro-1-(2-Methoxy-6-Methylphenyl)Cyclohexan-1-Amine, identified by the CAS registry number 2229128-18-9, is a structurally complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of functional groups, including a cyclohexane ring substituted with difluoro groups and a methoxy-substituted phenyl moiety. The presence of these groups imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.

The synthesis of 4,4-difluoro-1-(2-methoxy-6-methylphenyl)cyclohexan-1-amine involves a series of carefully designed reactions that leverage modern organic chemistry techniques. Recent advancements in catalytic processes and selective fluorination methods have enabled the efficient production of this compound. Researchers have explored various pathways, including nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions, to optimize its synthesis. These developments have not only improved yield but also reduced the environmental footprint associated with its production.

One of the most promising applications of this compound lies in the field of pharmacology. Studies have shown that 4,4-difluoro-1-(2-methoxy-6-methylphenyl)cyclohexan-1-amine exhibits potent bioactivity against several disease targets. For instance, recent research has highlighted its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are implicated in conditions such as hypertension and neurodegenerative diseases. The fluorine atoms in the molecule contribute to its lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins.

In addition to its pharmacological applications, this compound has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers have investigated its ability to act as a charge transport material, facilitating efficient electron or hole mobility within device structures. These studies have demonstrated that the compound's structure allows for tailored electronic properties, making it a versatile building block for advanced materials.

The environmental impact of 4,4-difluoro-1-(2-methoxy-6-methylphenyl)cyclohexan-1-amine has also been a topic of recent interest. As industries increasingly prioritize sustainability, there is a growing need to understand the fate and behavior of such compounds in natural ecosystems. Preliminary studies suggest that the compound undergoes rapid biodegradation under aerobic conditions, reducing its potential to accumulate in the environment. However, further research is required to fully assess its ecological risks and ensure responsible use.

Looking ahead, the future of CAS No. 2229128-18-9 appears bright as researchers continue to unlock its full potential. Collaborative efforts between academia and industry are expected to drive innovation in its synthesis, application development, and environmental management. As new findings emerge, this compound will undoubtedly play an increasingly important role in advancing both scientific knowledge and practical applications across multiple disciplines.

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